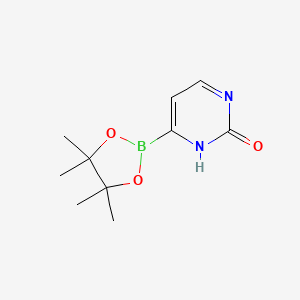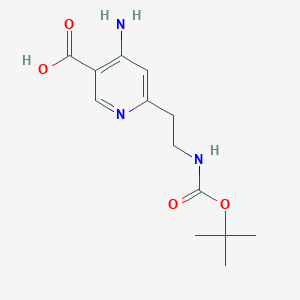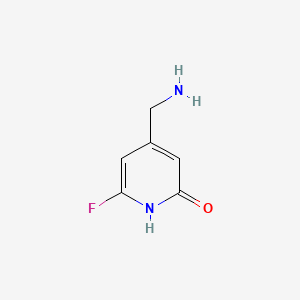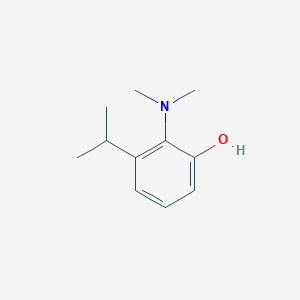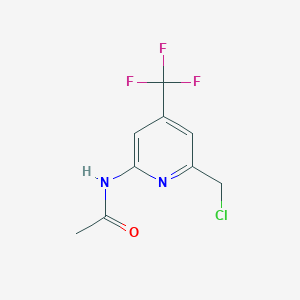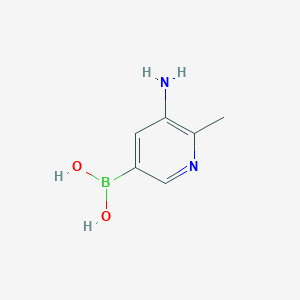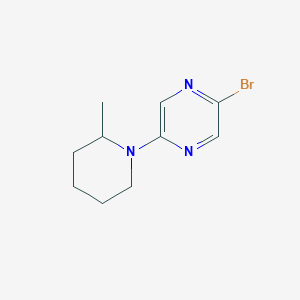
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine is a chemical compound with the molecular formula C10H14BrN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The presence of a bromine atom and a methylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and bromine as the primary starting materials.
Bromination: Pyrazine undergoes bromination to introduce the bromine atom at the 2-position.
Substitution Reaction: The brominated pyrazine is then subjected to a substitution reaction with 2-methylpiperidine to form the final product.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine involves its interaction with specific molecular targets. The bromine atom and the piperidinyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2-Bromo-5-(2-methylpiperidin-1-YL)pyrazine can be compared with other similar compounds, such as:
2-Bromo-5-(4-methylpiperidin-1-YL)pyrazine: Similar structure but with a different position of the methyl group.
2-Chloro-5-(2-methylpiperidin-1-YL)pyrazine: Chlorine atom instead of bromine.
2-Bromo-5-(2-ethylpiperidin-1-YL)pyrazine: Ethyl group instead of methyl.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C10H14BrN3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-bromo-5-(2-methylpiperidin-1-yl)pyrazine |
InChI |
InChI=1S/C10H14BrN3/c1-8-4-2-3-5-14(8)10-7-12-9(11)6-13-10/h6-8H,2-5H2,1H3 |
Clé InChI |
UIDMUOORNVZDMD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


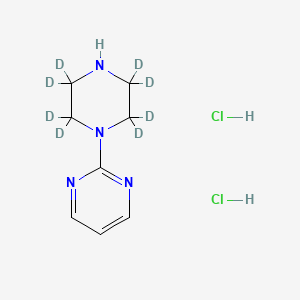

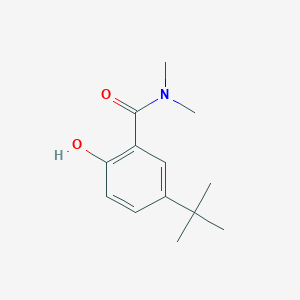
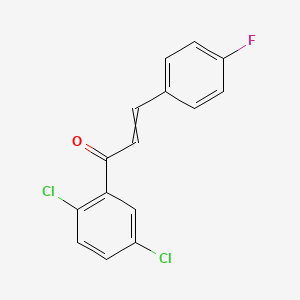
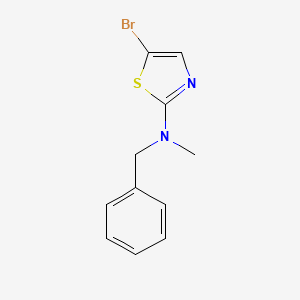
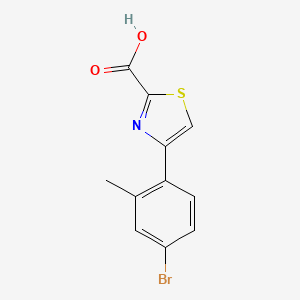
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid](/img/structure/B14852302.png)
